3-cyano-N-(1-cyano-1-methylpropyl)benzamide
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Overview
Description
3-cyano-N-(1-cyano-1-methylpropyl)benzamide is an organic compound with the molecular formula C12H14N2O. It is a benzamide derivative characterized by the presence of two cyano groups and a methylpropyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-cyano-1-methylpropyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, controlled temperature conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1-cyano-1-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzamide derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
3-cyano-N-(1-cyano-1-methylpropyl)benzamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-cyano-N-(1-cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano groups and benzamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-cyano-N-(1-cyano-1-methylpropyl)benzamide is unique due to the presence of two cyano groups and a methylpropyl substituent, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
3-cyano-N-(2-cyanobutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(2,9-15)16-12(17)11-6-4-5-10(7-11)8-14/h4-7H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQMRFPSGFVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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